molecular formula C8F17OCH3<br>C9H3F17O B8551630 Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy- CAS No. 22052-87-5

Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy-

Cat. No.: B8551630
CAS No.: 22052-87-5
M. Wt: 450.09 g/mol
InChI Key: ZHOFTZAKGRZBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy- is a useful research compound. Its molecular formula is C8F17OCH3 and its molecular weight is 450.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

22052-87-5

Molecular Formula

C8F17OCH3
C9H3F17O

Molecular Weight

450.09 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxyoctane

InChI

InChI=1S/C9H3F17O/c1-27-9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h1H3

InChI Key

ZHOFTZAKGRZBSL-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared essentially as in Example 3 using anhydrous potassium fluoride (6.62 g, 0.01 1 mole), anhydrous dimethyl formamide (800 g), C7F15COF (456.7 g, 1.09 mole), and dimethyl sulfate (14.4 g, 0.011 mole). The resulting mixture was worked up essentially as in Example 3 to give 444 g of the title compound (99.7% purity, b.=142-144° C.). The product identity was confirmed by IR, GCMS, and 1H and 19F NMR.
Quantity
6.62 g
Type
reactant
Reaction Step One
Quantity
456.7 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One
Yield
99.7%

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